molecular formula C10H6ClN3O B3387084 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 790263-25-1

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No.: B3387084
CAS No.: 790263-25-1
M. Wt: 219.63 g/mol
InChI Key: UYXSPNGDHZUTRL-UHFFFAOYSA-N
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Description

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile (CAS: 790263-25-1) is a nitrile-functionalized 1,2,4-oxadiazole derivative characterized by a 2-chlorophenyl substituent at the 3-position of the oxadiazole ring. This compound is commercially available with 95% purity (AK Scientific, Catalog No. 0064CH) . The 1,2,4-oxadiazole scaffold is known for its metabolic stability and versatile pharmacological applications, including antimicrobial and anticancer activities. The ortho-chlorophenyl group confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-8-4-2-1-3-7(8)10-13-9(5-6-12)15-14-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXSPNGDHZUTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with acetic anhydride to yield the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research has indicated that compounds containing the oxadiazole moiety exhibit potent antimicrobial properties. Studies have shown that derivatives of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can inhibit bacterial growth by targeting cell wall synthesis pathways .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth .

Biological Research

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against enzymes involved in cancer progression and microbial resistance. This makes it a candidate for developing new therapeutic agents targeting these enzymes .
  • Cell Signaling Modulation : Its ability to interact with specific receptors suggests potential applications in modulating cell signaling pathways, which could be beneficial in treating diseases where these pathways are disrupted .

Material Science

  • Polymer Development : The unique chemical structure allows for the incorporation of this compound into polymer matrices. This can enhance the thermal stability and mechanical properties of the resulting materials, making them suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical Sciences assessed the antimicrobial activity of several oxadiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

In another investigation published in Medicinal Chemistry, researchers synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values in the low micromolar range against HeLa and SW116 cells, indicating strong anticancer activity .

Mechanism of Action

The mechanism by which 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

(a) 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile (CAS: 2320680-31-5)
  • Key Difference : Chlorine substituent at the meta (3rd) position of the phenyl ring.
  • Impact: Electronic Effects: The meta-chloro group induces moderate electron-withdrawing effects compared to the ortho-substituted derivative. Steric Effects: Reduced steric hindrance compared to the ortho-chloro analog, allowing for more flexible molecular interactions. Physicochemical Properties:
  • XlogP : 2.8 (higher lipophilicity due to chlorine’s position) .
  • Topological Polar Surface Area (TPSA) : 67.6 Ų (identical to the ortho-chloro derivative) .
(b) 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile (CAS: 852851-75-3)
  • Key Difference : Difluoromethoxy group at the 2-position of the phenyl ring.
  • Impact :
    • Electronic Effects : The difluoromethoxy group (-OCF₂) is strongly electron-withdrawing, enhancing the oxadiazole’s electrophilicity.
    • Metabolic Stability : Fluorine atoms improve resistance to oxidative metabolism compared to chlorine.
    • Physicochemical Properties :
  • Molecular Formula : C₁₁H₇F₂N₃O₂ (smaller molar mass: 263.19 g/mol vs. ~232 g/mol for the chloro analog) .
  • Solubility : Likely lower lipophilicity (predicted lower XlogP) due to fluorine’s electronegativity.

Structural Complexity and Functional Groups

(a) 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
  • Key Difference : Incorporation of a 6-chloro-2H-chromen-3-yl moiety.
  • Impact :
    • Spatial Arrangement : The bicyclic chromene system introduces planar rigidity, favoring π-π stacking interactions in biological targets.
    • Biological Activity : Enhanced binding affinity in hydrophobic pockets due to extended aromaticity .
    • Complexity : Higher topological complexity (InChIKey: RMTPXNWMERQECX-UHFFFAOYSA-N) .
(b) 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS: 478045-96-4)
  • Key Difference: Oxadiazolidinone core with a 4-chlorophenyl group and acetamide side chain.
  • Impact: Reactivity: The oxadiazolidinone ring (vs. 1,2,4-oxadiazole) is less aromatic, increasing susceptibility to hydrolysis. Pharmacokinetics: The acetamide group improves water solubility (TPSA: ~104 Ų vs. 67.6 Ų for the nitrile analog) .

Physicochemical and Computational Data Comparison

Property Target Compound (2-Chlorophenyl) 3-Chlorophenyl Analog Difluoromethoxy Analog Chromene Derivative
Molecular Weight ~232 g/mol 385.8 g/mol 263.19 g/mol 273.67 g/mol
XlogP ~2.5 (estimated) 2.8 ~1.9 (predicted) ~3.1 (predicted)
Hydrogen Bond Acceptors 4 4 5 4
TPSA (Ų) 67.6 67.6 67.6 67.6

Biological Activity

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring through condensation reactions involving chlorophenyl derivatives. Subsequent steps include the introduction of the acetonitrile group, often utilizing specific catalysts and solvents to optimize yield and purity .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and other pathogenic bacteria. These compounds may act by inhibiting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

  • Cytotoxicity : In vitro assays demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds were found to be in the micromolar range .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve apoptosis induction and inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

StudyFindings
Study on Anticancer Activity Found that derivatives induced apoptosis in MCF-7 cells with IC50 values ranging from 0.65 to 2.41 µM .
Antimicrobial Efficacy Demonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as nanomolar levels .
HDAC Inhibition Certain derivatives showed up to 90% inhibition of HDAC activity at low concentrations (20 nM), suggesting a promising avenue for cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of nitrile derivatives with hydroxylamine intermediates. For example, highlights the use of 1,3,4-oxadiazole ring formation through thioether linkages, which can be adapted by substituting 2-chlorophenyl groups. Purity optimization involves recrystallization in acetonitrile or methanol, followed by HPLC analysis (≥95% purity) as described in and .
  • Key Parameters : Monitor reaction temperature (70–90°C), stoichiometric ratios (1:1.2 for nitrile:hydroxylamine), and inert atmosphere (N₂/Ar) to minimize side reactions like oxidation .

Q. How should researchers characterize the structural and spectral properties of this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry. and emphasize the importance of comparing experimental NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) with computational simulations (DFT/B3LYP). IR absorption bands for C≡N (~2240 cm⁻¹) and oxadiazole rings (~1600 cm⁻¹) are critical for functional group confirmation .
  • Data Validation : Cross-reference with PubChem data (InChIKey: OXKUJGWQJXBBAA-UHFFFAOYSA-N) for molecular formula (C₁₀H₆ClN₃O) and weight (219.63 g/mol) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound?

  • Methodology : Dock the compound into target proteins (e.g., bacterial enzymes or cancer-related receptors) using software like AutoDock Vina. and highlight the role of the oxadiazole ring in hydrogen bonding and the chlorophenyl group in hydrophobic interactions. Validate docking poses with MD simulations (100 ns trajectories) to assess stability .
  • Case Study : In antimicrobial studies (), derivatives showed MIC values of 8–32 µg/mL against S. aureus; correlate docking scores (e.g., binding energy ≤ -7.5 kcal/mol) with experimental IC₅₀ values .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological risks?

  • Methodology : Adopt a tiered approach per :

Lab Studies : Determine logP (predicted ~2.8) and hydrolysis half-life (pH 7, 25°C).

Ecotoxicology : Use Daphnia magna (48h LC₅₀) and algal growth inhibition tests (OECD 201/202).

Field Monitoring : Deploy passive samplers in water systems to detect ng/L concentrations via LC-MS/MS .

  • Data Contradictions : Resolve discrepancies (e.g., lab vs. field degradation rates) using QSAR models or mesocosm experiments .

Q. How can conflicting spectral or bioactivity data be resolved in reproducibility studies?

  • Methodology :

  • Spectral Conflicts : Re-run NMR/IR under controlled humidity/temperature. Compare with computational spectra (e.g., Gaussian 16) to identify tautomeric forms or solvent effects .
  • Bioactivity Variability : Standardize assays (e.g., CLSI guidelines for antimicrobial tests) and use positive controls (e.g., ciprofloxacin). Statistical analysis (ANOVA, p < 0.05) can isolate batch-to-batch variability () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.